The Multifaceted Biological Landscape of 2-(Benzylamino)-1-phenylethanol and its Derivatives: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Landscape of 2-(Benzylamino)-1-phenylethanol and its Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the dynamic landscape of drug discovery, the identification of versatile molecular scaffolds capable of interacting with multiple biological targets is of paramount importance. The 2-(benzylamino)-1-phenylethanol core structure represents one such privileged scaffold. Its inherent stereochemistry and the amenability of its phenyl and benzyl rings to substitution offer a rich canvas for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-(benzylamino)-1-phenylethanol and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, empowering you to unlock the full potential of this promising class of compounds.
Synthesis of the 2-(Benzylamino)-1-phenylethanol Scaffold: A Practical Approach
The fundamental approach to synthesizing the 2-(benzylamino)-1-phenylethanol core involves the nucleophilic ring-opening of styrene oxide with benzylamine. This reaction provides a straightforward and efficient route to the target molecule.
Detailed Experimental Protocol: Synthesis of 2-(Benzylamino)-1-phenylethanol
This protocol outlines a reliable method for the laboratory-scale synthesis of 2-(benzylamino)-1-phenylethanol.
Materials:
-
Styrene oxide
-
Benzylamine
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Toluene (anhydrous)
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Acetic acid (glacial)
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Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
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Silica gel (for column chromatography)
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Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add benzylamine (1.1 equivalents) to the stirred solution. Subsequently, add a catalytic amount of glacial acetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(benzylamino)-1-phenylethanol.
Causality of Experimental Choices:
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The use of a slight excess of benzylamine ensures the complete consumption of the limiting reagent, styrene oxide.
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Acetic acid acts as a catalyst to facilitate the ring-opening of the epoxide.
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The aqueous work-up is crucial to remove the acid catalyst and any unreacted benzylamine.
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Column chromatography is a standard and effective method for purifying the final product from any side products or remaining starting materials.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(benzylamino)-1-phenylethanol.
Antimicrobial Activity: Disrupting the Microbial Fortress
Derivatives of 2-(benzylamino)-1-phenylethanol have demonstrated significant potential as antimicrobial agents. The primary mechanism of their antibacterial and antifungal action is believed to be the disruption of the cell membrane's integrity.[1] This disruption leads to increased membrane fluidity and leakage of essential intracellular components, ultimately causing cell death.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is intricately linked to their structural features:
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Lipophilicity: Increased lipophilicity, often achieved by introducing hydrophobic substituents on the phenyl or benzyl rings, generally enhances antimicrobial activity. This is because a more lipophilic character facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.[2]
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Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the overall electronic distribution of the molecule, which in turn can affect its interaction with the cell membrane.
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Steric Factors: The size and shape of the substituents can impact how effectively the molecule can insert itself into and disrupt the membrane structure.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenylethanol derivatives against various microorganisms, providing a quantitative measure of their antimicrobial efficacy.[1]
| Compound | Microorganism | MIC (µg/mL) |
| 2-Phenylethanol | Escherichia coli | ~1830 (15 mM)[1] |
| Phenylacetic acid | Escherichia coli | ~2720 (20 mM)[1] |
| Methyl phenylacetate | Escherichia coli | ~946 (6.3 mM)[1] |
| Tyrosol | Escherichia coli | ~4140 (30 mM)[1] |
| Phenyllactic acid | Escherichia coli | ~7470 (45 mM)[1] |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5[2] |
| Benzofuran derivative 1 | Escherichia coli | 25[2] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5[2] |
| Benzofuran derivative 6 | Penicillium italicum | 12.5[2] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25[2] |
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details a standardized method for determining the MIC of 2-(benzylamino)-1-phenylethanol derivatives.
Materials:
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Test compound (dissolved in a suitable solvent like DMSO)
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Bacterial or fungal strains
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Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
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96-well microtiter plates
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Sterile pipette tips
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Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, including a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validation: The inclusion of positive and negative controls is essential for validating the results. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Derivatives of 2-(benzylamino)-1-phenylethanol have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.
Mechanism of Action: Targeting NF-κB and MAPK Signaling
The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
-
NF-κB Pathway: These derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
-
MAPK Pathway: The compounds can also interfere with the phosphorylation of key proteins in the MAPK cascade, such as JNK, which are crucial for the production of inflammatory mediators.
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK pathways by 2-(benzylamino)-1-phenylethanol derivatives.
Protocol for In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Self-Validation: Include a vehicle control (cells treated with the compound solvent) and an LPS-only control. Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Expanding the Therapeutic Horizon: Antiviral and Antitumor Activities
Preliminary studies suggest that the biological activity of 2-(benzylamino)-1-phenylethanol derivatives extends beyond antimicrobial and anti-inflammatory effects.
Antiviral Potential
Certain N-benzylamino ethanol derivatives have shown promise as antiviral agents. For instance, some uracil derivatives incorporating a benzylamino moiety have demonstrated inhibitory activity against HIV-1 and Epstein-Barr virus (EBV).[4] The IC50 values for some of these compounds were in the low micromolar range, highlighting their potential for further development.[4]
Antitumor Activity
The 2-(benzylamino)-1-phenylethanol scaffold has also been explored for its anticancer properties. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, 2-acetyl-benzylamine, a related compound, displayed significant cytotoxicity against leukemia cells with IC50 values in the sub-millimolar range.[5] Some quinoxaline derivatives bearing a benzylamino group have also shown inhibitory effects on the growth of a wide range of human cancer cell lines at micromolar concentrations.[6]
Conclusion and Future Directions
The 2-(benzylamino)-1-phenylethanol scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility of this core structure, coupled with the vast chemical space that can be explored through derivatization, makes it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening a wider array of derivatives to build a more comprehensive understanding of the structure-activity relationships for each biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the antiviral and antitumor activities of these compounds.
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the exploration of this promising chemical space and potentially uncover new and effective treatments for a range of human diseases.
References
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. [Link]
-
In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]
-
Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]
-
Synthesis and in vitro antitumor activity of new quinoxaline derivatives. PubMed. [Link]
-
1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents. PubMed. [Link]
Sources
- 1. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

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